Methionylalanine

Description

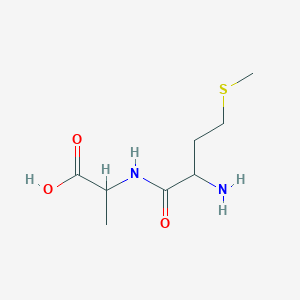

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKXZYLNVJRAAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564956 |

Source

|

| Record name | Methionylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Methionyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-96-9 |

Source

|

| Record name | Methionylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biosynthesis of Methionylalanine

Peptide Bond Formation Mechanisms Involving Methionylalanine

The linking of methionine and alanine (B10760859) occurs via a peptide bond, an amide linkage formed between the carboxyl group of methionine and the amino group of alanine. youtube.comlibretexts.org This process is a condensation or dehydration reaction, as it results in the elimination of a water molecule. youtube.comlibretexts.org

In biological systems, the synthesis of methionylalanine is an integral part of protein biosynthesis, a process orchestrated by ribosomes. The genetic blueprint for the protein, encoded in messenger RNA (mRNA), dictates the sequence of amino acids. meatscience.org

The process begins with the transcription of a gene into an mRNA molecule. For protein synthesis to start, the ribosome, composed of ribosomal RNA (rRNA) and proteins, assembles on the mRNA. meatscience.org Transfer RNA (tRNA) molecules, each specific to an amino acid, act as adaptors. An alanyl-tRNA synthetase would charge a tRNA molecule with alanine, while a methionyl-tRNA synthetase does the same for methionine.

In prokaryotes, protein synthesis is often initiated with a modified form of methionine called N-formylmethionine (fMet). meatscience.orgpnas.org The fMet-carrying tRNA binds to the start codon on the mRNA at the ribosome's P-site. The tRNA carrying alanine then binds to the adjacent A-site, corresponding to the next codon. The ribosome catalyzes the formation of a peptide bond, transferring the N-formylmethionine from its tRNA to the amino group of the alanine on its tRNA. meatscience.org This results in the formation of a dipeptidyl-tRNA (fMet-Ala-tRNA) at the A-site and the release of the now-uncharged tRNA from the P-site. This cycle of tRNA binding and peptide bond formation continues, elongating the polypeptide chain. youtube.com

The laboratory synthesis of methionylalanine requires a controlled chemical approach to form the peptide bond specifically between the desired groups, avoiding unwanted side reactions. This typically involves the use of protecting groups and coupling reagents. libretexts.orgyoutube.com The general strategy is to activate the carboxyl group of methionine, making it more susceptible to nucleophilic attack by the amino group of alanine. khanacademy.org

Peptide coupling reagents are employed to facilitate this activation. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the formation of the amide bond. youtube.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). youtube.comyoutube.com The reaction is typically performed in a polar aprotic solvent. youtube.com

Interactive Table of Common Peptide Coupling Reagents

| Reagent Class | Example | Full Name | General Application |

|---|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Widely used, forms a stable activated ester. youtube.com |

| Uronium/Guanidinium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Highly efficient, rapid coupling for complex peptides. youtube.com |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for sterically hindered amino acids. |

Enzymatic Catalysis of Methionylalanine Synthesis

Precursor Amino Acid Biosynthetic Pathways Relevant to Methionylalanine

The availability of methionine is a prerequisite for the synthesis of methionylalanine. Methionine is an essential amino acid in mammals but is synthesized de novo in bacteria, fungi, and plants. nih.govgenome.jp Prokaryotes, in particular, exhibit a remarkable diversity in their methionine biosynthetic pathways. nih.gov

The synthesis of methionine in bacteria generally begins with the amino acid homoserine, which is derived from aspartate. nih.govplos.org The conversion of homoserine to homocysteine, the direct precursor to methionine, involves three key steps: acylation, sulfurylation, and methylation, though the specific enzymes and intermediates vary significantly across species. nih.govresearchgate.net

There are two primary pathways for the incorporation of sulfur into the methionine backbone: transsulfuration and direct sulfhydrylation. biorxiv.org

Transsulfuration Pathway: This pathway, characteristic of Escherichia coli, utilizes cysteine as the sulfur donor. biorxiv.org The homoserine is first activated by acylation, typically using succinyl-CoA to form O-succinylhomoserine, a reaction catalyzed by homoserine succinyltransferase (MetA). biorxiv.org Next, cystathionine (B15957) γ-synthase (MetB) catalyzes the condensation of O-succinylhomoserine and cysteine to form cystathionine. Finally, cystathionine β-lyase (MetC) cleaves cystathionine to yield homocysteine, pyruvate (B1213749), and ammonia (B1221849). biorxiv.org

Direct Sulfhydrylation Pathway: Many other bacteria, such as Pseudomonas aeruginosa and Leptospira meyeri, use this more direct route. Here, homoserine is activated by acetylation with acetyl-CoA, catalyzed by homoserine acetyltransferase (MetX or MetA). plos.org The resulting O-acetylhomoserine then reacts directly with an inorganic sulfur source, typically hydrogen sulfide (B99878) (H₂S), in a reaction catalyzed by O-acetylhomoserine sulfhydrylase (MetY or MetZ) to produce homocysteine. biorxiv.org

Some organisms, like Corynebacterium glutamicum, possess the genetic capacity for both pathways, providing metabolic flexibility. The final step in both pathways is the methylation of homocysteine to form methionine, catalyzed by either a cobalamin (Vitamin B12)-dependent (MetH) or -independent (MetE) homocysteine methyltransferase. nih.gov

Interactive Table of Prokaryotic Methionine Biosynthesis Pathways

| Feature | Transsulfuration Pathway | Direct Sulfhydrylation Pathway |

|---|---|---|

| Example Organism | Escherichia coli | Pseudomonas aeruginosa |

| Sulfur Donor | Cysteine biorxiv.org | Hydrogen Sulfide (H₂S) biorxiv.org |

| Homoserine Activation | Succinylation (by MetA) biorxiv.org | Acetylation (by MetX/MetA) plos.org |

| Key Intermediates | O-Succinylhomoserine, Cystathionine biorxiv.org | O-Acetylhomoserine biorxiv.org |

| Key Enzymes | MetA, MetB, MetC biorxiv.org | MetX, MetY/MetZ |

The expression of methionine biosynthesis (met) genes is tightly regulated to match cellular demand, and the mechanisms vary widely among prokaryotes. nih.govnih.gov

E. coli Model (Repressor/Activator): In Escherichia coli, regulation is primarily controlled by two proteins. The MetJ protein acts as a repressor, which, when bound to the corepressor S-adenosylmethionine (SAM), binds to DNA sequences known as "MET boxes" to block the transcription of most met genes. nih.govnih.gov Conversely, the MetR protein is a transcriptional activator required for the expression of the metE and metH genes, with its activity being modulated by the precursor homocysteine. nih.gov

Gram-Positive Regulation (Riboswitches): Many Gram-positive bacteria, including Bacillus subtilis, utilize RNA-based regulation. The leader sequences of met gene transcripts contain a highly conserved regulatory element called the S-box or SAM-I riboswitch. nih.govoup.com This riboswitch can directly bind to SAM. When SAM levels are high, its binding induces a conformational change in the RNA, forming a transcriptional terminator hairpin structure that prematurely stops transcription. nih.govasm.org In other groups like Lactobacillales, methionine-specific T-box riboswitches sense the levels of uncharged methionyl-tRNA to regulate transcription. nih.govoup.com

Streptococcal Regulation (Transcriptional Factors): The family Streptococcaceae lacks the common S-box or T-box systems for methionine regulation. oup.com Instead, they rely on protein transcription factors. In Streptococcus mutans and Streptococcus agalactiae, a LysR-type transcriptional regulator known as MetR (or MtaR) activates the transcription of methionine biosynthesis and transport genes by binding to a specific 17-bp palindromic DNA sequence called the Met box. oup.comasm.org

Interactive Table of Methionine Gene Regulation in Prokaryotes

| Regulatory System | Mechanism Type | Effector Molecule | Organism Group | Key Components |

|---|---|---|---|---|

| MetJ/MetR System | Protein Repressor/Activator | S-adenosylmethionine (SAM), Homocysteine | Escherichia coli | MetJ (repressor), MetR (activator) nih.gov |

| S-box Riboswitch | RNA Attenuation | S-adenosylmethionine (SAM) | Bacillales, Clostridia | S-box RNA element nih.govoup.com |

| T-box Riboswitch | RNA Attenuation | Uncharged methionyl-tRNA | Lactobacillales | T-box RNA element nih.govoup.com |

De Novo Biosynthetic Routes in Prokaryotes

Alanine Biosynthesis Pathways and Regulatory Networks

Alanine is a non-essential amino acid, meaning it can be synthesized by organisms and is not required in the diet. biologyonline.com Its biosynthesis is a fundamental metabolic process that links carbohydrate and amino acid metabolism, playing a crucial role in protein synthesis and energy production. creative-proteomics.comontosight.ai The primary pathways for alanine biosynthesis are highly conserved across many organisms, from bacteria to humans, though the specific enzymes and regulatory mechanisms can vary.

The most common and direct pathway for alanine synthesis is the transamination of pyruvate. ontosight.ai Pyruvate, a key intermediate product of glycolysis, is converted to L-alanine by acquiring an amino group. ontosight.ai The primary donor of this amino group is typically glutamate, which is in turn converted to α-ketoglutarate. ontosight.ai This reversible reaction is catalyzed by the enzyme alanine transaminase (ALT), also known as glutamic-pyruvic transaminase (GPT). creative-proteomics.comontosight.ai The reversible nature of this reaction is critical for metabolic flexibility, allowing cells to adjust the flow between amino acid and carbohydrate pools based on their energy status and nutrient availability. creative-proteomics.com

In addition to transamination, another pathway involves the reductive amination of pyruvate, catalyzed by alanine dehydrogenase (ADH). ontosight.aipnas.org This enzyme utilizes ammonia directly as the amino group donor to convert pyruvate into alanine. ontosight.aipnas.org

Research Findings on Key Enzymes and Genes

Genetic analyses, particularly in the model organism Escherichia coli, have identified several key enzymes and their corresponding genes involved in alanine synthesis. It was found that significant impairment of alanine synthesis only occurs with the loss of three specific enzymes, indicating a high degree of redundancy in the system. nih.gov The major alanine-synthesizing transaminases in E. coli are:

AvtA (Alanine-valine transaminase C) : Initially identified as a transaminase that could use valine as a nitrogen donor. nih.gov

YfbQ (now designated AlaA) : A major transaminase contributing to alanine synthesis. nih.gov

YfdZ (now designated AlaC) : Another key transaminase in the primary synthesis pathway. nih.gov

While these three are the primary enzymes, studies suggest that several other transaminases can also contribute to alanine synthesis, especially when pyruvate is the main carbon source. nih.govasm.org In other organisms, like Pseudomonas aeruginosa, D-alanine dehydrogenase (DadA) is involved in the catabolism of D-alanine to pyruvate, highlighting the metabolic pathways connected to alanine isomers. asm.org

Regulatory Networks

The biosynthesis of alanine is tightly regulated to maintain cellular homeostasis. This regulation occurs at both the enzymatic and transcriptional levels.

Enzymatic Regulation: High concentrations of the end-product, alanine, can lead to feedback inhibition of the biosynthetic enzymes. ontosight.aiontosight.ai This prevents the excessive accumulation of alanine when cellular levels are sufficient. ontosight.ai The activity of alanine transaminase (ALT) is also regulated by the availability of its substrates, pyruvate and glutamate. ontosight.ai

Transcriptional Regulation: The expression of genes encoding alanine biosynthetic enzymes is controlled by various regulatory proteins and cellular conditions.

In E. coli : The expression of the avtA and yfbQ genes is modestly repressed by alanine. nih.govasm.org This regulation is mediated by the Leucine-responsive regulatory protein (Lrp) , a global regulator of metabolism. nih.govasm.org

In Muscle Cells : During fasting or metabolic stress, alanine production in skeletal muscle is increased to provide a substrate for gluconeogenesis in the liver via the glucose-alanine cycle. plos.org This is regulated by the transcriptional coactivator PGC-1α , which increases the expression of the Alanine Aminotransferase 2 (ALT2) gene. plos.org The nuclear receptor ERR also participates in this activation. plos.org

Under Metabolic Stress : In human liver cells, the activating transcription factor 4 (ATF4) has been identified as a key factor that upregulates the expression of the ALT2 gene in response to metabolic stress, such as amino acid deprivation. nih.gov This highlights ALT2's role in cellular adaptation to stress. nih.gov

Data Tables

Table 1: Key Enzymes in E. coli Alanine Biosynthesis

| Enzyme | Gene Name | Function |

| Alanine-Valine Transaminase C | avtA | Major transaminase in alanine synthesis. nih.gov |

| Alanine Transaminase A | yfbQ (alaA) | Major transaminase in alanine synthesis. nih.gov |

| Alanine Transaminase C | yfdZ (alaC) | Major transaminase in alanine synthesis. nih.gov |

| Alanine Dehydrogenase | ald | Catalyzes the reductive amination of pyruvate using ammonia. pnas.org |

Table 2: Regulatory Mechanisms of Alanine Biosynthesis

| Regulator | Target Gene/Enzyme | Organism/Cell Type | Effect |

| Alanine (End-product) | Biosynthetic Enzymes (e.g., ALT) | General | Feedback Inhibition. ontosight.aiontosight.ai |

| Leucine-responsive regulatory protein (Lrp) | avtA, yfbQ | E. coli | Mediates transcriptional repression by alanine. nih.govasm.org |

| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) | ALT2 | Muscle Cells | Upregulates expression during fasting. plos.org |

| Activating transcription factor 4 (ATF4) | ALT2 | Human Liver Cells | Upregulates expression under metabolic stress. nih.gov |

Metabolic Fates and Degradation Pathways of Methionylalanine

Enzymatic Hydrolysis and Cleavage Mechanisms of Methionylalanine

The primary metabolic fate of the dipeptide methionylalanine involves enzymatic hydrolysis, a process that breaks the peptide bond between the methionine and alanine (B10760859) residues. This cleavage is predominantly carried out by a class of enzymes known as peptidases.

Role of Peptidases in Methionylalanine Degradation.researchgate.net

Peptidases are enzymes that catalyze the hydrolysis of peptide bonds. In the context of methionylalanine, aminopeptidases are particularly relevant as they act on the N-terminal end of peptides. These enzymes recognize and cleave the peptide bond, releasing the constituent amino acids, methionine and alanine. This process is crucial for protein maturation and the recycling of amino acids within the cell.

Methionine aminopeptidases (MetAPs) are a specific type of aminopeptidase (B13392206) that removes the N-terminal methionine from newly synthesized proteins. uniprot.orgmedchemexpress.com This is a critical step in protein processing, as the presence or absence of the initial methionine can affect a protein's function, stability, and localization. nih.gov While MetAPs primarily act on larger polypeptides, they can also exhibit activity towards smaller peptides like methionylalanine. researchgate.netnih.govresearchgate.net The enzymatic activity of MetAPs is essential for cellular life; in yeast, the deletion of both MetAP genes is lethal. nih.gov

The substrate specificity of MetAPs is largely determined by the amino acid residue at the position adjacent to the N-terminal methionine (the P1' position). acs.orgnih.gov MetAPs generally prefer small and uncharged amino acids at this position, such as glycine (B1666218), alanine, serine, cysteine, proline, threonine, and valine. uniprot.orgacs.orgacs.org Therefore, methionylalanine, with alanine at the P1' position, is a suitable substrate for MetAP-catalyzed hydrolysis. nih.gov

The catalytic mechanism of MetAPs involves a metal-dependent hydrolysis reaction. libretexts.orgcatalysis.blog These enzymes are metalloproteases, typically containing two cobalt ions (Co²⁺) in their active site, although other divalent cations like manganese (Mn²⁺) can also support activity. nih.govresearchgate.net The metal ions play a crucial role in activating a water molecule, which then acts as a nucleophile to attack the peptide bond's carbonyl carbon. libretexts.orgnih.gov This leads to the cleavage of the peptide bond and the release of methionine and alanine. columbia.edu The catalytic process can proceed through either a one-metal or a two-metal ion mechanism, with the two-metal mechanism generally being more efficient. nih.gov

Table 1: Factors Influencing MetAP Substrate Specificity

| Factor | Description |

|---|---|

| P1' Residue | The amino acid adjacent to the N-terminal methionine. Small, uncharged residues like Alanine, Glycine, and Serine are preferred. uniprot.orgacs.orgacs.org |

| Peptide Length | MetAPs show higher activity towards longer peptides (tetrapeptides) compared to shorter ones (dipeptides and tripeptides). nih.govresearchgate.net |

| Metal Cofactor | The presence of divalent metal ions, particularly Co²⁺, is essential for catalytic activity. nih.gov |

| pH and Temperature | Optimal activity is generally observed at a specific pH and temperature, for instance, a pH of 8.0 and a temperature of 50°C for Streptococcus salivarius MetAP. nih.govresearchgate.net |

Differential Activity of MetAP Isoforms (Type 1 and Type 2).uniprot.orgnih.govnih.gov

In eukaryotes, there are two main isoforms of MetAP: MetAP1 and MetAP2. medchemexpress.comnih.gov While both enzymes catalyze the removal of N-terminal methionine, they exhibit differences in their substrate specificity, cellular localization, and regulation. medchemexpress.compnas.org

MetAP1 is primarily involved in processing cytosolic proteins and generally prefers substrates with smaller amino acids like alanine at the P1' position. medchemexpress.comnih.gov

MetAP2 shows a broader substrate range and can process proteins with bulkier residues like valine and threonine at the P1' position more efficiently than MetAP1. uniprot.orgacs.orgnih.gov In fact, the catalytic activity of human MetAP2 towards peptides with N-terminal Met-Val sequences is significantly higher than that of MetAP1. uniprot.orgnih.gov

Both MetAP1 and MetAP2 are associated with ribosomes, suggesting they act co-translationally on nascent polypeptide chains. pnas.org While they have distinct roles, there is some overlap in their function, and in some cases, MetAP1 can compensate for the loss of MetAP2 activity. pnas.org

Table 2: Comparison of MetAP Isoforms

| Feature | MetAP1 | MetAP2 |

|---|---|---|

| Primary Location | Cytosol medchemexpress.com | Associated with polysomes, cytoplasm, plasma membrane uniprot.orgpnas.org |

| Preferred P1' Residues | Alanine, Glycine, Serine nih.govnih.gov | Valine, Threonine, Glycine, Cysteine uniprot.orgnih.govnih.gov |

| Regulation | Constitutively expressed pnas.org | Expression induced with cell proliferation pnas.org |

| Inhibition by Methionine | Less sensitive | More sensitive to product inhibition researchgate.net |

| Redox Regulation | No disulfide bonds | Contains a regulatory allosteric disulfide bond nih.gov |

Regulation of MetAP Activity by Metabolic Factors.frontiersin.orgacs.org

Metal Ion Availability: As metalloenzymes, the activity of MetAPs is dependent on the intracellular concentration of divalent metal ions like Co²⁺ and Mn²⁺. frontiersin.org

Redox State: MetAP2 activity can be regulated by the cellular redox environment. nih.gov It contains a disulfide bond that can exist in oxidized or reduced states, and these different forms of the enzyme exhibit different substrate specificities and catalytic efficiencies. nih.gov This allosteric regulation by a disulfide bond is a unique feature of MetAP2. nih.gov

Product Inhibition: The accumulation of the product, methionine, can inhibit MetAP activity, particularly MetAP2. researchgate.net This feedback mechanism can modulate the rate of N-terminal methionine excision based on the availability of this essential amino acid.

Interaction with other Proteins: MetAP2 has a dual function and can interact with other cellular components, such as the eukaryotic initiation factor eIF2α, protecting it from inhibitory phosphorylation. uniprot.org This interaction can influence both protein synthesis and MetAP2's enzymatic activity.

Metabolite Levels: The levels of key metabolites that serve as cosubstrates or act as activators/inhibitors for enzymes can influence post-translational modifications. acs.org For instance, changes in the concentrations of metabolites involved in the TCA cycle can affect enzymes that regulate protein modifications. acs.org

Non-Enzymatic Hydrolysis Pathways.researchgate.netrsc.org

While enzymatic hydrolysis is the primary route for peptide degradation in biological systems, peptide bonds can also be cleaved through non-enzymatic pathways, although this process is generally much slower. columbia.educolumbia.edu The rate of non-enzymatic hydrolysis of peptide bonds is dependent on factors such as pH and temperature. researchgate.net

The mechanism of non-enzymatic peptide bond cleavage in aqueous solutions can occur through two main pathways:

Direct Hydrolysis (Scission): This involves the direct attack of a water molecule on the peptide bond. This reaction is catalyzed by either acid or base. researchgate.net

Intramolecular Aminolysis (Backbiting): This mechanism involves the attack of the N-terminal amino group on the carbonyl carbon of the peptide bond, leading to the formation of a cyclic intermediate (a diketopiperazine in the case of a dipeptide) which is then hydrolyzed. researchgate.net

Under acidic conditions, the hydrolysis of the peptide bond is favored. researchgate.net The process typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. researchgate.net However, even under optimal non-enzymatic conditions, the rate is significantly lower than that of enzyme-catalyzed reactions.

Metal-Catalyzed Hydrolysis of Methionine-Containing Peptides

The hydrolysis of the peptide bond in methionine-containing peptides, including methionylalanine, can be significantly influenced by the presence of metal ions. Research has demonstrated that certain metal complexes can catalyze the cleavage of the amide bond involving the carbonyl group of methionine.

For instance, dinuclear palladium(II) complexes have been shown to efficiently catalyze the hydrolysis of the Met-X bond in methionine-containing peptides. rsc.org In this synergistic mechanism, one Pd(II) ion anchors to the side chain of the methionine residue. The second Pd(II) ion then acts as a Lewis acid, activating the carbonyl group of the methionine, or delivers a hydroxo or aqua ligand to the carbonyl carbon, which facilitates the cleavage of the peptide bond. rsc.org Similarly, dinuclear platinum(II) complexes have also been found to promote the hydrolysis of the Met-Gly amide bond in Ac-L-Met-Gly. sigmaaldrich.com

Furthermore, metal-catalyzed oxidation can lead to site-specific peptide bond hydrolysis. The oxidation of human parathyroid hormone (1-34) by ferrous ethylenediaminetetraacetic acid (EDTA) results in a specific hydrolytic cleavage between Met8 and His9. nih.gov A similar site-specific hydrolysis has been observed in the Fc region of IgG-1, primarily between Met428 and His429, following metal-catalyzed oxidation. nih.gov This process is distinct from the formation of methionine sulfoxide (B87167), which occurs to a much lesser extent. nih.gov

The table below summarizes findings on the metal-catalyzed hydrolysis of methionine-containing peptides.

| Metal Complex | Peptide Substrate | Cleavage Site | Key Findings |

| Dinuclear Palladium(II) | Methionine-containing peptides | Met-X | The two Pd(II) ions work synergistically to facilitate hydrolysis. rsc.org |

| Dinuclear Platinum(II) | Ac-L-Met-Gly | Met-Gly | The structure of the bridging ligand influences the catalytic activity. sigmaaldrich.com |

| Ferrous EDTA | Human Parathyroid Hormone (1-34) | Met8-His9 | Oxidation leads to site-specific hydrolytic cleavage. nih.gov |

| Ferrous EDTA | IgG-1 | Met428-His429 | Major hydrolytic cleavage occurs at this site upon oxidation. nih.gov |

Steric and Structural Factors Influencing Cleavage

The efficiency of peptide bond cleavage in methionylalanine and other peptides is also governed by steric and structural factors. The nature of the amino acid residue adjacent to the methionine can significantly influence the rate and specificity of cleavage by enzymes like methionine aminopeptidases (MetAPs).

MetAPs are responsible for removing the initiator methionine from nascent protein chains, a crucial step in protein maturation. nih.govembopress.org The substrate specificity of these enzymes is largely determined by the identity of the second amino acid in the polypeptide chain. Generally, residues with small and uncharged side chains are preferred, which would make the alanine in methionylalanine a favorable context for cleavage.

In eukaryotes, two types of MetAPs, type 1 and type 2, exist with overlapping but distinct roles. nih.gov Studies in Saccharomyces cerevisiae have revealed that MetAP1 is the dominant enzyme for N-terminal methionine excision. nih.gov Interestingly, excess methionine can inhibit the growth of cells lacking MetAP1 due to product inhibition of MetAP2, highlighting a differential regulation and substrate preference between the two isoforms. nih.gov This suggests that the intracellular concentration of methionine can influence the degradation of methionine-containing peptides.

Integration of Methionylalanine into Broader Amino Acid and One-Carbon Metabolic Cycles

The degradation of methionylalanine releases methionine and alanine, which are then integrated into fundamental metabolic pathways. Methionine, in particular, plays a central role in the methionine salvage pathway, the S-adenosylmethionine (SAM) cycle, and folate-mediated one-carbon metabolism.

Methionine Salvage Pathway and its Intersection with N-terminal Methionine Excision

The methionine salvage pathway is a crucial metabolic route that recycles the sulfur-containing portion of S-adenosylmethionine (SAM), 5'-methylthioadenosine (MTA), back into methionine. plos.org This pathway is essential for maintaining methionine homeostasis, especially in the context of polyamine synthesis, which generates MTA as a byproduct. plos.org

N-terminal methionine excision (NME), the process that would cleave methionylalanine, directly feeds into the methionine pool. The methionine removed from nascent polypeptides by methionine aminopeptidases (MetAPs) can be re-utilized for new protein synthesis or enter other metabolic pathways. researchgate.net In yeast, a clear link has been established between MetAP activity and the methionine salvage pathway. nih.govresearchgate.net MetAP1 function, for instance, helps prevent the premature activation of genes involved in methionine biosynthesis by contributing to the methionine salvage pool. nih.gov This demonstrates a feedback mechanism where the product of NME, free methionine, influences its own synthesis and recycling.

S-Adenosylmethionine (SAM) Cycle Interdependence

The methionine released from the breakdown of methionylalanine is a key substrate for the S-adenosylmethionine (SAM) cycle. In this cycle, methionine reacts with ATP to form SAM, a universal methyl group donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govyoutube.com

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. youtube.com Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle. youtube.com This remethylation step is a critical juncture connecting the SAM cycle with one-carbon metabolism. The continuous supply of methionine, partly sourced from peptide degradation, is therefore vital for the sustained operation of the SAM cycle and its associated methylation reactions.

The table below outlines the key stages of the SAM cycle.

| Step | Reactant(s) | Enzyme | Product(s) | Significance |

| Activation | Methionine, ATP | Methionine Adenosyltransferase | S-Adenosylmethionine (SAM), Pi, PPi | Formation of the primary methyl donor. youtube.com |

| Methyl Transfer | SAM, Acceptor molecule | Methyltransferase | S-Adenosylhomocysteine (SAH), Methylated acceptor | Crucial for biological methylation. nih.gov |

| Hydrolysis | SAH, H₂O | SAH Hydrolase | Homocysteine, Adenosine | Regenerates homocysteine for methionine synthesis. youtube.com |

| Remethylation | Homocysteine, N⁵-Methyl-THF | Methionine Synthase | Methionine, Tetrahydrofolate | Regenerates methionine, linking to folate cycle. youtube.com |

Folate-Mediated One-Carbon Metabolism and its Links to Methionine Remethylation

Folate-mediated one-carbon metabolism is a network of interconnected pathways that provides one-carbon units for various biosynthetic processes, including the synthesis of purines, thymidylate, and the remethylation of homocysteine to methionine. nih.govnih.gov This network is compartmentalized within the cytoplasm, mitochondria, and nucleus. nih.govmdpi.com

The remethylation of homocysteine to form methionine is a key intersection between the SAM cycle and folate metabolism. researchgate.net This reaction is catalyzed by methionine synthase and utilizes a methyl group carried by a folate derivative, specifically 5-methyltetrahydrofolate (5-methyl-THF). ekb.eg The availability of one-carbon units, primarily derived from serine and glycine within the mitochondria, is therefore essential for regenerating methionine from homocysteine. researchgate.net A deficiency in folate can lead to an accumulation of homocysteine and a decrease in methionine levels, impairing the SAM cycle and subsequent methylation reactions. ekb.eg

Role of Methionylalanine Derivatives in Biological Amidation Processes

While the primary metabolic fate of methionylalanine involves its hydrolysis into constituent amino acids, derivatives of this dipeptide may participate in other biological processes. For example, N-formyl-methionylalanine, a modified version of the dipeptide, has been studied in the context of peptide transport. vt.edu Although it shows a lower affinity for peptide transporters PepT1 and PepT2 compared to the unmodified Met-Ala, it still interacts with these transporters, suggesting a potential role in cellular uptake and signaling. vt.edu

Transport and Cellular Uptake Mechanisms of Methionylalanine

Oligopeptide Transporter (PepT1) Interactions with Methionylalanine and Related Peptides

The intestinal peptide transporter 1, commonly known as PepT1 (gene symbol SLC15A1), is a high-capacity, low-affinity transporter that plays a pivotal role in the absorption of di- and tripeptides from the lumen of the small intestine. Methionylalanine, as a dipeptide, is a substrate for this transporter, and its uptake is governed by the specific biochemical and biophysical properties of PepT1.

PepT1 exhibits broad substrate specificity, recognizing and transporting thousands of different di- and tripeptides. The recognition process is not dependent on the specific amino acid side chains but rather on the core structure of the peptide. Key requirements for a molecule to be recognized as a substrate include the presence of a peptide bond, a free N-terminal amino group, and a C-terminal carboxyl group.

The binding affinity of various peptides to PepT1 can be quantified by the inhibition constant (Kᵢ), which represents the concentration of a peptide required to inhibit the transport of a reference substrate by 50%. A lower Kᵢ value indicates a higher affinity. Research has shown that the affinity of PepT1 for its substrates is influenced by the properties of the amino acid residues, such as their size, charge, and hydrophobicity. While specific Kᵢ values for Methionylalanine can vary depending on the experimental system (e.g., cell line, model organism), studies on related dipeptides provide insight into its likely affinity. For instance, dipeptides containing hydrophobic amino acids often exhibit high affinity for the transporter.

Table 1: Binding Affinities (Kᵢ) of Various Dipeptides for Rabbit PepT1 (rbPepT1)

| Dipeptide | Kᵢ (mM) | Amino Acid Composition |

| Glycylsarcosine | 6.5 | Glycine (B1666218), Sarcosine |

| Glycyl-L-proline | 1.8 | Glycine, Proline |

| L-Alanyl-L-alanine | 0.53 | Alanine (B10760859), Alanine |

| L-Carnosine | 5.6 | Beta-alanine, Histidine |

| L-Anserine | 2.5 | Beta-alanine, 1-Methylhistidine |

This table presents the inhibition constants (Kᵢ) for several dipeptides, indicating their affinity for the rabbit PepT1 transporter expressed in Xenopus oocytes. Data sourced from in vitro studies.

The efficiency of peptide transport via PepT1 is highly sensitive to modifications of the peptide structure. For a dipeptide like Methionylalanine, any alteration to the core components required for recognition can dramatically reduce or eliminate its transport.

N-terminal Acetylation : Blocking the N-terminal amino group through acetylation typically abolishes recognition by PepT1, preventing transport.

C-terminal Esterification : Modifying the C-terminal carboxyl group, for example, by creating a methyl ester, also leads to a loss of transport activity.

Peptide Bond Modification : Altering the peptide bond itself can similarly impact the interaction with the transporter.

These findings underscore the stringent structural requirements of the PepT1 binding site, which has evolved to specifically recognize the characteristic features of small peptides. The transporter's inability to handle modified peptides ensures that it maintains its function in nutrient absorption without being inhibited or occupied by structurally similar but functionally different molecules.

The transport of Methionylalanine and other small peptides by PepT1 is an active process that is not directly fueled by ATP. Instead, it relies on the electrochemical potential difference of a proton (H⁺) gradient across the cell membrane. This mechanism is known as secondary active transport.

In the intestine, the activity of a sodium-hydrogen exchanger (NHE) on the apical membrane of enterocytes creates a localized acidic environment, resulting in a higher concentration of protons on the outside of the cell compared to the inside. PepT1 harnesses the energy stored in this gradient. The process involves the binding of a proton to the transporter, which is thought to induce a conformational change that increases the transporter's affinity for its peptide substrate. Subsequently, the peptide (e.g., Methionylalanine) binds to the proton-transporter complex. This ternary complex then undergoes another conformational change, reorienting the binding site to the intracellular side of the membrane and releasing the peptide and the proton into the cytoplasm. The transport is electrogenic, meaning it results in a net movement of positive charge into the cell, as at least one proton accompanies each peptide molecule.

Influence of Peptide Modifications on Transport Efficiency

Functional Redundancy in Amino Acid and Peptide Acquisition Pathways

Cells, particularly absorptive cells like enterocytes, possess multiple transport systems to ensure a reliable supply of essential nutrients like amino acids. This creates a state of functional redundancy. An essential amino acid such as methionine can be acquired in its free form through various amino acid transporters (e.g., System B⁰, which transports neutral amino acids) or as part of a dipeptide or tripeptide like Methionylalanine via PepT1.

This dual-pathway system offers significant physiological advantages. In situations where the concentration of free amino acids is low, peptide transport can become the dominant route for amino acid assimilation. Furthermore, the absorption of peptides via PepT1 is often kinetically more efficient than the transport of an equivalent mixture of free amino acids, as it bypasses the competition that can occur among structurally similar amino acids for their specific transporters. This redundancy ensures that the nutritional needs for essential amino acids are met even under varying dietary conditions and luminal nutrient compositions.

Biochemical and Biological Significance of Methionylalanine

Role as a Substrate for Protein Synthesis Initiation and Post-Translational Modification

The journey of most proteins in both prokaryotes and eukaryotes begins with the amino acid methionine. hmhco.comnih.gov The universal start codon, AUG, ensures that methionine is the first amino acid incorporated into a nascent polypeptide chain. hmhco.com However, the presence of this initial methionine is often temporary, subject to a critical post-translational modification process known as N-terminal methionine excision (NME). researchgate.netnih.gov Methionylalanine, as a dipeptide, serves as a substrate for peptidases that can cleave it, and its constituent amino acids are fundamental to these processes. researchgate.net For instance, studies on mammary epithelial cells have shown that they can effectively utilize methionylalanine as a source of methionine to support the synthesis of both cellular and secreted proteins. cabidigitallibrary.org

N-terminal methionine excision is a widespread and essential enzymatic process that removes the initiator methionine from a large proportion of newly synthesized proteins. researchgate.netnih.gov This cleavage is performed by a specific class of enzymes called methionine aminopeptidases (MetAPs). researchgate.net The process is not random; whether the methionine is removed depends on the nature of the second amino acid in the chain. The excision occurs when the penultimate residue is small and uncharged. researchgate.net

This removal is a key proteolytic event that contributes to the diversity of protein N-termini and is crucial for regulating protein turnover. researchgate.netnih.gov By exposing a new N-terminal residue, NME can dictate the half-life of a protein, marking it for either stability or degradation through cellular pathways like the N-end rule pathway. This regulatory role highlights NME as a fundamental process in maintaining cellular homeostasis. nih.gov

The removal of the N-terminal methionine can have profound effects on a protein's ultimate fate and function. researchgate.net The final N-terminus is often critical for proper protein folding, assembly into multi-protein complexes, and correct subcellular localization. researchgate.net

Furthermore, methionine residues, whether at the N-terminus or within the protein, contribute significantly to protein stability through specific interactions. nih.gov Research has identified a "methionine-aromatic motif," an energetically stabilizing interaction between a methionine residue and a nearby aromatic amino acid, which can add 1-1.5 kcal/mol to a protein's stability. nih.gov The oxidation of methionine to methionine sulfoxide (B87167) within such motifs can act as a regulatory "on-off switch," altering protein conformation and function, such as preventing the binding of a ligand to its receptor. nih.gov

Table 1: Role of Methionine and N-terminal Excision in Protein Dynamics

| Process | Description | Key Enzyme(s) | Significance |

|---|---|---|---|

| Protein Synthesis Initiation | Methionine is the universal initiating amino acid for protein synthesis in eukaryotes. researchgate.net In bacteria, a modified form, N-formylmethionine, is used. hmhco.com | Aminoacyl-tRNA Synthetases | Establishes the reading frame and is the first step in polypeptide elongation. |

| N-terminal Methionine Excision (NME) | Co-translational removal of the initiator methionine from nascent polypeptide chains. nih.gov | Methionine Aminopeptidases (MetAPs) | Controls protein turnover, function, localization, and stability. researchgate.netnih.gov |

| Protein Stability | Methionine residues contribute to structural stability through interactions like the methionine-aromatic motif. nih.govnih.gov | N/A | Stabilizes the native protein structure; oxidation can modulate protein function. nih.gov |

N-terminal Methionine Excision and Protein Turnover Regulation

Participation in Cellular Signaling Pathways

Dipeptides are recognized as potential actors in cellular signaling, although they are often viewed as mere intermediates in protein breakdown. The amino acid methionine itself is central to metabolic pathways that have a major impact on cellular functions, including the generation of signaling states. nih.gov When methionine levels are low, cells initiate response programs that remodel metabolism and signaling. nih.gov Methionylalanine, as a dipeptide containing methionine, is implicated in these broader metabolic and signaling networks. ontosight.ai For instance, in a study on non-alcoholic fatty liver disease in mice, methionylalanine was one of the metabolites that was significantly altered, suggesting its involvement in metabolic regulation. frontiersin.org

Modulation of Microbial Metabolism and Virulence

The metabolism of amino acids, particularly methionine, is intrinsically linked to the survival and virulence of microbial pathogens. plos.orgnih.gov The ability of a microbe to synthesize or acquire essential amino acids from its host environment is a critical determinant of its ability to establish an infection. asm.org Differences in the ability to utilize various substrates, which can include dipeptides like methionylalanine, have been linked to the virulence of certain bacterial strains. plos.org

Unlike their human hosts, who cannot synthesize methionine de novo, nearly all bacterial pathogens possess pathways for its biosynthesis. nih.govasm.org This makes the methionine biosynthesis pathway an attractive target for the development of new antibiotics. nih.gov This pathway is crucial not only for protein synthesis but also for producing S-adenosylmethionine (SAM), a universal methyl donor vital for numerous cellular processes. plos.org Studies on major pathogens have demonstrated that disrupting their ability to produce methionine severely impairs their growth and survival, even when some external methionine is available in the host environment. nih.govasm.org

Table 2: Methionine Biosynthesis as a Key Factor in Bacterial Pathogens

| Pathogen | Finding | Implication for Virulence |

|---|---|---|

| Staphylococcus aureus | Employs a unique T-box riboswitch that senses the initiator tRNA (tRNAifMet) to strictly control methionine biosynthesis, preventing excess accumulation. plos.org | The tight regulation suggests methionine homeostasis is critical for staphylococcal physiology and pathogenesis. |

| Pseudomonas aeruginosa | Methionine auxotrophs require significantly higher concentrations of external methionine than are present in human serum to achieve normal growth. nih.gov | Impaired ability to proliferate in the host environment, suggesting the biosynthesis pathway is essential during infection. |

| Escherichia coli | Similar to P. aeruginosa, mutants unable to synthesize methionine show a distinct growth disadvantage at physiological methionine concentrations found in humans. nih.gov | Highlights the vulnerability of the pathogen if its methionine synthesis is inhibited. |

The ability of microorganisms to utilize dipeptides like methionylalanine varies. In a broad metabolic screening of Mycobacterium tuberculosis and Mycobacterium bovis, methionylalanine was tested as a potential substrate, but it yielded only minimal metabolic activity, indicating it is not a primary nutrient source for these specific bacteria under the tested conditions. plos.org Conversely, research on an uncharacterized peptidase from a microorganism revealed that methionylalanine was among the most rapidly cleaved dipeptide substrates. researchgate.net Furthermore, a metabolomics study investigating the interaction between cucumber plants and Cucumber Mosaic Virus (CMV) found that methionylalanine was one of the significantly up-regulated dipeptides in plants treated with a beneficial fungus, suggesting its role in the complex metabolic interplay between plant, virus, and microbiome. mdpi.com The gut microbiota is also known to contribute to the host's methionine metabolism, indicating a complex interplay in the utilization and processing of methionine and related compounds like dipeptides. nih.gov

Table 3: Utilization or Activity of Methionylalanine in Various Biological Systems

| Organism/System | Context | Finding |

|---|---|---|

| Unspecified Microorganism | Peptidase Substrate Specificity | Methionylalanine was rapidly cleaved by a peptidase, more so than many other substrates. researchgate.net |

| Mycobacterium tuberculosis/bovis | Phenotype Microarray Analysis | Showed barely traceable dye reduction, indicating low metabolic utilization as a sole carbon or nitrogen source. plos.org |

| Cucumber Plant (Cucumis sativus) | Interaction with CMV and Endophytic Fungi | Methionylalanine was a significantly up-regulated dipeptide in fungus-treated, virus-infected plants. mdpi.com |

| MAC-T Mammary Epithelial Cells | Amino Acid Source for Protein Synthesis | Methionylalanine was utilized as efficiently as free methionine for synthesizing proteins. cabidigitallibrary.org |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methionylalanine |

| Methionine |

| Alanine (B10760859) |

| N-formylmethionine |

| Methionine sulfoxide |

| S-adenosylmethionine (SAM) |

| Cysteine |

| Homocysteine |

| Glutamine |

| Valine |

| Serine |

| Glycine (B1666218) |

| Proline |

| Phenylalanine |

| Leucine (B10760876) |

| Tryptophan |

| Tyrosine |

| Cinnoline |

| Galabiosylceramide |

Methionine Biosynthesis Essentiality in Bacterial Pathogens

Contribution to Systemic Metabolic Balance and Intermediary Metabolism

The primary contribution of Methionylalanine to intermediary metabolism is realized upon its cleavage into L-methionine and L-alanine. Each of these amino acids enters distinct but interconnected pathways that are vital for cellular function, energy balance, and the synthesis of essential biomolecules.

L-methionine , an essential sulfur-containing amino acid, is a central figure in cellular metabolism. nih.gov It serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids, which is critical for epigenetic regulation. creative-proteomics.comnih.gov The methionine cycle is interconnected with the folate cycle and the transsulfuration pathway, influencing processes from protein synthesis to the production of antioxidants like glutathione. nih.govcreative-proteomics.com

L-alanine plays a key role in energy metabolism as one of the primary substrates for gluconeogenesis in the liver, the process of generating glucose from non-carbohydrate sources. e-century.us Through the glucose-alanine cycle, it facilitates the transport of nitrogen from peripheral tissues to the liver for conversion into urea, thereby linking amino acid and carbohydrate metabolism. e-century.us

The table below outlines the principal metabolic roles of the amino acids released from the hydrolysis of Methionylalanine.

| Constituent Amino Acid | Key Metabolic Pathways | Primary Metabolic Functions |

| L-Methionine | One-Carbon Metabolism (Methionine Cycle) creative-proteomics.comnih.gov | Precursor to S-adenosylmethionine (SAM), the primary methyl donor. nih.gov |

| Transsulfuration Pathway creative-proteomics.com | Synthesis of cysteine, taurine, and the antioxidant glutathione. nih.gov | |

| Protein Synthesis creative-proteomics.com | Acts as the initiator amino acid for translation. creative-proteomics.com | |

| Polyamine Synthesis nih.gov | Contributes to the synthesis of spermine (B22157) and spermidine, essential for cell growth and proliferation. | |

| L-Alanine | Gluconeogenesis e-century.us | Major substrate for glucose production in the liver. e-century.us |

| Glucose-Alanine Cycle e-century.us | Transports nitrogen from muscles to the liver. | |

| Protein Synthesis | Incorporated into various proteins throughout the body. |

Detailed research findings underscore the role of Methionylalanine as an effective source of its constituent amino acids and its involvement in metabolic responses. For instance, studies on mammary tissue explants have demonstrated that Methionylalanine can be as effective, or even more so, than free L-methionine in promoting the incorporation of other amino acids into secreted proteins, indicating its efficient uptake and hydrolysis. vt.edu Furthermore, metabolomic studies have identified changes in the levels of Methionylalanine in response to biological stressors, highlighting its role within the dynamic metabolic network of an organism. mdpi.com

The following table summarizes key research findings related to Methionylalanine's metabolic role.

| Research Area | Biological System | Key Finding | Implication for Metabolism | Reference |

| Protein Synthesis | Bovine Mammary Tissue Explants | The rate of leucine incorporation into secreted proteins supported by Methionylalanine was greater than that supported by an equivalent amount of free L-methionine. | Methionylalanine is an efficient source of methionine for anabolic processes like protein synthesis. | vt.edu |

| Plant Stress Response | Cucumber (Cucumis sativus L.) infected with Cucumber Mosaic Virus (CMV) | Levels of Methionylalanine, among other metabolites, were altered in response to viral infection and treatment with endophytic fungi. | The dipeptide is part of the plant's metabolic response to biotic stress, likely being catabolized to support defense-related pathways. | mdpi.com |

| Metabolic Characterization | Human Metabolome Database (HMDB) | Classified as an "expected" metabolite, resulting from protein catabolism, that is further broken down into its constituent amino acids. | Serves as a transient intermediate in the broader scheme of protein and amino acid metabolism. |

In essence, Methionylalanine's contribution to systemic metabolic balance is indirect but significant. By providing a ready source of methionine and alanine, it supports a wide array of critical functions, from the epigenetic control of gene expression and antioxidant defense to energy production and the synthesis of new proteins. Its transient nature exemplifies the efficiency of intermediary metabolism, where complex molecules are systematically broken down and their components reutilized to maintain cellular homeostasis.

Advanced Analytical and Methodological Approaches for Methionylalanine Characterization

Spectroscopic Techniques for Structural Elucidation of Methionylalanine and its Complexes

Spectroscopic methods are indispensable for determining the three-dimensional structure of Methionylalanine and its complexes. nih.govslideshare.netyoutube.com These techniques probe the molecule's properties at the atomic level, revealing details about its conformation and the spatial arrangement of its constituent atoms. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

In the context of peptides, NMR is crucial for studying the free rotation around the peptide bond, which can lead to various conformers with different biological activities. nih.govresearchgate.net For instance, multidimensional ¹H NMR has been used to determine the three-dimensional structure of the related pentapeptide methionine-enkephalin in membrane-like environments, revealing how it adopts specific conformations to bind to opiate receptors. nih.gov Similar approaches can be applied to Methionylalanine to understand its conformational preferences, which may influence its biological function. The binding of Methionylalanine to metal ions, such as in palladium(II) complexes, can also be characterized by ¹H NMR, showing how coordination affects the peptide's structure and reactivity. oup.com

Key NMR Parameters for Conformational Analysis:

| NMR Parameter | Information Provided | Relevance to Methionylalanine |

| Chemical Shifts (δ) | Electronic environment of nuclei. | Indicates changes in conformation upon binding to other molecules or changes in solvent. |

| Coupling Constants (J) | Torsion angles between adjacent atoms. | Helps determine the dihedral angles (phi, psi) of the peptide backbone. |

| Nuclear Overhauser Effect (NOE) | Proximity between protons (< 5 Å). | Provides distance constraints to define the three-dimensional fold of the peptide. |

Mass Spectrometry (MS) for Molecular Identity and Peptide Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular identity of Methionylalanine by providing a precise measurement of its mass-to-charge ratio (m/z). jchps.com It is also instrumental in sequencing and analyzing the fragmentation patterns of peptides. columbia.educolumbia.edu

When coupled with techniques like High-Performance Liquid Chromatography (HPLC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. nih.govresearchgate.net In a typical MS/MS (tandem mass spectrometry) experiment, the intact Methionylalanine molecule is first selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. nih.gov

The fragmentation of the peptide bond leads to characteristic b and y ions, which reveal the amino acid sequence. nih.gov The analysis of these fragments allows for unambiguous confirmation that the peptide is indeed Methionylalanine. The presence of a methionine residue can influence fragmentation patterns, with a noted bias for cleavage at the N-terminal side of methionine under certain conditions. nih.gov

Common Fragment Ions in Peptide Mass Spectrometry:

| Ion Type | Description | Formation |

| b-ions | Contain the N-terminus of the peptide. | Cleavage of the peptide bond. nih.gov |

| y-ions | Contain the C-terminus of the peptide. | Cleavage of the peptide bond. nih.gov |

| a-ions | b-ion minus a carbonyl group. | Further fragmentation of b-ions. nih.gov |

| Internal Fragments | Result from two backbone cleavages. | Simultaneous breakage of two peptide bonds. nih.gov |

| Immonium Ions | Internal fragment of a single residue. | Combination of a-type and y-type cleavages. nih.gov |

Chromatographic Separation Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are essential for the separation, identification, and quantification of Methionylalanine from complex mixtures. nih.gov These techniques exploit differences in the physical and chemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity and concentration of peptides like Methionylalanine. nih.govnih.govnih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov

For amino acids and peptides, reversed-phase HPLC (RP-HPLC) is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. By derivatizing the peptide with a fluorescent tag like o-phthalaldehyde (B127526) (OPA), its detection sensitivity can be significantly enhanced. nih.gov This allows for the accurate quantification of even low concentrations of the target molecule. nih.gov HPLC methods can be optimized for rapid analysis, with elution times as short as 15 minutes, making them suitable for high-throughput applications. nih.gov

Electrophoretic Methods in Peptide Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field, which is dependent on their charge-to-mass ratio. columbia.edu These methods are particularly useful for the analysis of charged molecules like peptides.

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be used for the qualitative and quantitative analysis of peptides. researchgate.net It offers advantages such as high resolution, short analysis times, and minimal sample consumption. researchgate.net In the context of dipeptides, CE has been successfully employed to separate enantiomers (mirror-image isomers) of various dipeptides, often in the presence of chiral selectors like cyclodextrins. researchgate.net This capability is crucial for ensuring the stereochemical purity of Methionylalanine. Another technique, paper electrophoresis, has been historically used to separate peptides and amino acids based on their charge at a specific pH. columbia.edupnas.orgpnas.org For example, at a pH of 4.7, peptides can be separated based on their net charge, allowing for the isolation of specific dipeptides like N-formylmethionylalanine from a protein digest. pnas.org

Metabolomics Profiling in Biological Systems for Detection and Quantification

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. youtube.com This powerful approach can be used to detect and quantify Methionylalanine in biological fluids or tissues, providing insights into its metabolic role. nih.govgoogle.com

Mass spectrometry-based metabolomics, often coupled with liquid chromatography (LC-MS), is a primary tool in this field. nih.govgoogle.comfrontiersin.org The process involves extracting metabolites from a sample, separating them via chromatography, and then detecting and identifying them using a mass spectrometer. tmiclinode.com This allows for the sensitive and specific detection of a wide range of compounds, including dipeptides. google.com

For instance, metabolomics profiling has been used to study the effects of the related dipeptide methionyl-methionine on inflammation in bovine mammary epithelial cells. nih.gov The study demonstrated that the dipeptide could reverse inflammation-induced changes in the levels of various metabolites, including amino acids and fatty acids. nih.gov Similar methodologies could be applied to track the metabolic fate of Methionylalanine and understand its impact on cellular metabolism. The identification of metabolites in these studies often relies on matching the accurate mass and retention time of detected peaks to entries in a metabolite library. tmiclinode.com

Enzymatic Assays and Kinetic Analysis for Functional Characterization

The functional characteristics of methionylalanine are often elucidated through enzymatic assays that measure its interaction with various enzymes, primarily peptidases and transporters. These assays are crucial for understanding the metabolic fate and transport kinetics of the dipeptide.

Kinetic analysis of methionylalanine hydrolysis has been a subject of study, particularly concerning peptidases from Escherichia coli. Research investigating the substrate specificity of an E. coli peptidase revealed significant hydrolytic activity against several methionyl dipeptides. researchgate.netresearchgate.net In these studies, the initial rates of hydrolysis for a variety of dipeptides were measured to determine the enzyme's substrate preference. researchgate.netresearchgate.net The results indicated that the nature of the C-terminal amino acid influences the rate of cleavage of the peptide bond. oup.com

Among the tested substrates, those with N-terminal methionine were readily cleaved. researchgate.net Specifically, methionylalanine was found to be one of the most rapidly hydrolyzed dipeptides, alongside methionylglycine, methionylserine, and methionylmethionine. researchgate.netresearchgate.net This suggests a potential role for such peptidases in the cellular processing of proteins and peptides that have N-terminal methionine. researchgate.net The hydrolysis of the peptide bond in methionylalanine releases its constituent amino acids, methionine and alanine (B10760859). This breakdown is a form of enzymatic hydrolysis, catalyzed by exopeptidases that act on the ends of polypeptide chains. columbia.educolumbia.edu

The kinetic parameters of methionylalanine are also relevant in the context of peptide transport across cell membranes. Studies on chicken peptide transporters, PepT1 and PepT2, have used methionylalanine and its modified form, N-formylmethionylalanine, to probe substrate affinity. vt.educabidigitallibrary.org While both dipeptides showed a higher affinity for PepT2 compared to PepT1, the N-formylated version had a significantly lower affinity for both transporters than the unmodified methionylalanine. vt.educabidigitallibrary.org This highlights the importance of the free alpha-amino group for optimal recognition and transport by these proteins.

The following table summarizes findings on the relative hydrolysis rates of methionyl-containing dipeptides by an E. coli peptidase, demonstrating the enzyme's high efficiency toward methionylalanine.

| Substrate | Relative Hydrolysis Rate | Enzyme Source | Reference |

|---|---|---|---|

| Methionylalanine | High | Escherichia coli peptidase | researchgate.netresearchgate.net |

| Methionylglycine | High | Escherichia coli peptidase | researchgate.net |

| Methionylserine | High | Escherichia coli peptidase | researchgate.net |

| Methionylmethionine | High | Escherichia coli peptidase | researchgate.net |

X-ray Crystallography in the Study of Methionine-Associated Enzymes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzymes that interact with methionine and its derivatives, providing insights into their mechanism of action and substrate specificity. While crystal structures containing methionylalanine itself are not prominently documented, extensive research exists on two key families of methionine-associated enzymes: methionyl-tRNA synthetases (MetRS) and M20 metallopeptidases.

Methionyl-tRNA Synthetase (MetRS)

MetRS is a critical enzyme in protein synthesis, responsible for attaching methionine to its corresponding tRNA. rcsb.org It is a well-studied drug target, and numerous crystal structures from various organisms have been resolved to understand its function and to aid in inhibitor design. rcsb.orgnih.gov These structures reveal a catalytic domain often based on the Rossmann fold, which is characteristic of class I aminoacyl-tRNA synthetases. researchgate.net

Crystallographic studies have captured the enzyme in different states: the apo form (unbound), in complex with its substrate L-methionine, and bound to the catalytic intermediate methionyl adenylate (Met-AMP). nih.govrcsb.orgnih.govnih.gov For instance, the crystal structure of Mycobacterium tuberculosis MetRS in complex with Met-AMP was determined at a resolution of 2.6 Å. nih.gov Similarly, the structure of human cytosolic MetRS bound to methionine has been solved at 2.28 Å resolution. rcsb.org These structures have illuminated key residues involved in substrate recognition and binding, such as Y15 and W253 in E. coli MetRS, which are crucial for the binding of methionine and its analogues. nih.govcapes.gov.br Furthermore, structural analyses have revealed that substrate binding can induce significant conformational changes in the enzyme, a mechanism described as induced-fit, although some mutated forms may switch to a more rigid lock-and-key mechanism. nih.govcaltech.edu

The table below presents a selection of solved crystal structures for Methionyl-tRNA Synthetase from different organisms, highlighting the resolution and the ligands present in the structure.

| PDB ID | Organism | Resolution (Å) | Bound Ligands | Reference |

|---|---|---|---|---|

| 5GOY | Homo sapiens (Human) | 2.28 | Methionine | rcsb.org |

| 7WPM | Staphylococcus aureus | N/A | ATP, Fragment Hits | rcsb.org |

| N/A | Mycobacterium tuberculosis | 2.6 | Methionyl adenylate (Met-AMP) | nih.gov |

| 1F4L | Escherichia coli | N/A | Methionine | pdbj.org |

| N/A | Thermus thermophilus | 2.0 | N/A | researchgate.net |

| N/A | Rickettsia typhi | 2.30 | L-methionine | researchgate.net |

M20 Metallopeptidases

The M20 family of metallopeptidases includes various dipeptidases that can hydrolyze substrates like methionylalanine. nih.govebi.ac.uk These enzymes are typically characterized by a catalytic domain containing two zinc ions at the active site, which are essential for their hydrolytic function. nih.govresearchgate.net

The crystal structure of PepD from Vibrio alginolyticus, an aminoacylhistidine dipeptidase, was solved to a resolution of 3.0 Å. nih.gov This structure revealed a homodimeric protein where each monomer consists of a catalytic domain and a C-terminal "lid" domain involved in substrate binding and dimerization. nih.govresearchgate.net Although structurally similar to other peptidases like PepV, the substrate-binding residues in PepD are located in different topological regions. nih.gov Another relevant structure is that of the Staphylococcus aureus metallopeptidase (Sapep), a Mn²⁺-dependent dipeptidase from the same M20 family. nih.gov Its crystal structure suggests that large movements between domains could regulate the enzyme's activity. nih.gov These structural studies provide a framework for understanding how dipeptides, including methionylalanine, are recognized and cleaved by this class of enzymes.

The following table details crystallographic data for representative M20 metallopeptidases.

| Enzyme | Organism | Resolution (Å) | Key Features | Reference |

|---|---|---|---|---|

| PepD (Aminoacylhistidine dipeptidase) | Vibrio alginolyticus | 3.0 | Homodimer with catalytic and lid domains; contains two zinc ions. | nih.govresearchgate.netresearchgate.net |

| Sapep (Staphylococcus aureus metallopeptidase) | Staphylococcus aureus | N/A | Mn²⁺-dependent dipeptidase; large interdomain movements. | nih.gov |

Future Directions in Methionylalanine Research

Elucidation of Undiscovered Metabolic Pathways and Enzymatic Activities

While Methionylalanine is known as a dipeptide composed of methionine and alanine (B10760859), its complete metabolic journey within organisms remains largely uncharted. ontosight.ai It is recognized as a potential intermediate in protein catabolism, but the specific enzymes and pathways governing its synthesis and degradation are not fully understood. Future research will likely focus on identifying and characterizing these pathways.

A key area of investigation involves Methionine Aminopeptidases (MetAPs), enzymes responsible for cleaving the initiator methionine from nascent proteins. researchgate.net The efficiency of this cleavage is dependent on the adjacent amino acid, with alanine being one of the residues that allows for rapid removal. researchgate.netresearchgate.netresearcher.life Studies have shown that dipeptides like methionylalanine are rapidly hydrolyzed by certain peptidases, suggesting a dynamic turnover. researchgate.net However, the full range of peptidases that act on Methionylalanine and the regulation of their activity are still to be discovered.

Metabolomics studies are beginning to shed light on the presence of Methionylalanine in various biological contexts, such as in plants under stress, hinting at specialized metabolic roles. mdpi.com For instance, its detection in cucumber plants responding to viral infections suggests an involvement in defense pathways. mdpi.com Future research will aim to connect these observations with specific enzymatic reactions and metabolic networks, potentially uncovering novel functions in cellular signaling or stress response. ontosight.ai The exploration of methionine metabolism, which includes the methionine cycle and transsulfuration pathway, may reveal how Methionylalanine is integrated into these core cellular processes. nih.govnih.gov

Advanced Structural-Functional Correlates of Methionylalanine-Containing Peptides

The biological activity of a peptide is intrinsically linked to its structure. For peptides containing the Methionylalanine motif, future research will focus on establishing precise structure-function relationships. The position of methionine and alanine within a peptide chain, whether at the N-terminus, C-terminus, or an internal position, significantly influences its biological properties and interactions. mdpi.comcolumbia.edu

A critical process is N-terminal methionine excision (NME), where the removal of the initial methionine from a protein is crucial for its proper function, stability, and cellular localization. researchgate.net The presence of alanine adjacent to the N-terminal methionine makes the peptide a substrate for MetAP enzymes. Understanding the structural determinants that favor or hinder this enzymatic processing will provide insight into protein maturation and regulation.

Furthermore, chemical modifications to the Methionylalanine structure can dramatically alter its function. For example, modifying the N-terminal amino group, as seen in N-formyl-methionylalanine, has been shown to reduce its affinity for peptide transporters like PepT1 and PepT2. vt.educabidigitallibrary.org This highlights the importance of the free amino group for transport and subsequent biological availability. The synthesis of novel dipeptide derivatives, such as those containing indole-3-carboxylic acid, is a promising avenue for discovering new biological activities, including antimicrobial properties, further linking chemical structure to therapeutic potential. rsc.org

Development of Novel Research Tools for Dipeptide Studies

Advancements in analytical and computational tools are crucial for pushing the boundaries of dipeptide research. The comprehensive analysis of dipeptides like Methionylalanine is challenging due to their hydrophilic nature and the existence of structural isomers (e.g., Methionylalanine vs. Alanylmethionine), which are indistinguishable by mass alone. researchgate.netacs.org

To overcome these hurdles, novel analytical platforms are being continuously developed. Key advancements include:

Advanced Separation and Detection: Techniques combining liquid chromatography (LC) or capillary electrophoresis (CE) with tandem mass spectrometry (MS/MS) are enabling more sensitive and accurate quantification of a wide range of dipeptides in complex biological samples. researchgate.netacs.org

Derivatization Strategies: The use of chemical derivatization agents, such as 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC), phenyl isocyanate (PIC), or dansyl chloride, enhances the chromatographic retention and detection sensitivity of dipeptides, allowing for robust profiling in various tissues. mdpi.comjst.go.jpnih.gov

Structural Elucidation Techniques: To resolve ambiguity in identifying dipeptides that produce limited information in MS/MS analysis, new methods are being employed. These include the analysis of sodium adducts or chemical derivatization with reagents like isobutyl chloroformate, which alters fragmentation patterns to reveal more structural detail. nih.gov

Computational and High-Throughput Methods: In silico tools, such as coarse-grained molecular dynamics, are being used to perform virtual screenings of dipeptides to predict their aggregation and self-assembly properties. acs.org On the experimental side, high-throughput methods like Biolog Phenotype Microarrays allow for the assessment of dipeptide metabolism across numerous conditions and microbial strains. plos.org

These evolving research tools will facilitate a more detailed exploration of the dipeptide world, enabling scientists to uncover the specific roles of Methionylalanine in health and disease. mdpi.com

Q & A

Q. What are the recommended methodologies for synthesizing methionylalanine with high purity, and how can researchers optimize reaction conditions?

Methodological Answer:

-

Step 1: Synthesis Strategy Selection

Choose between solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is preferred for controlled coupling, while solution-phase may suit small-scale studies. -

Step 2: Protecting Groups

Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for methionine and alanine to prevent side reactions . -

Step 3: Reaction Monitoring

Employ thin-layer chromatography (TLC) or HPLC to track reaction progress. Post-synthesis, wash the product to remove byproducts (e.g., diethylammonium chloride) . -

Data Table Example:

Method Yield (%) Purity (HPLC) SPPS (Fmoc) 85 98.5 Solution-Phase 72 92.0

Q. How should researchers characterize methionylalanine’s structural and chemical properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR to confirm backbone structure and stereochemistry. Compare chemical shifts with literature values . - Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight validation. - Purity Assessment:

Quantify via reverse-phase HPLC with UV detection (220 nm for peptide bonds) .

Q. What experimental conditions are critical for studying methionylalanine’s stability in aqueous solutions?

Methodological Answer:

- pH and Temperature Control:

Conduct stability assays at physiological pH (7.4) and varying temperatures (4°C–37°C). Use buffers (e.g., phosphate) to maintain pH . - Degradation Analysis:

Monitor oxidation of methionine residues via LC-MS over 24–72 hours. Include reducing agents (e.g., DTT) to assess disulfide formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for methionylalanine’s folding kinetics?

Methodological Answer:

- Step 1: Systematic Review

Apply COSMOS-E guidelines to aggregate and compare studies, noting variables like solvent polarity, ionic strength, and measurement techniques (e.g., circular dichroism vs. calorimetry) . - Step 2: Meta-Analysis